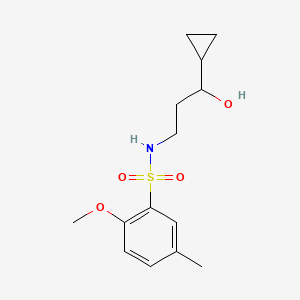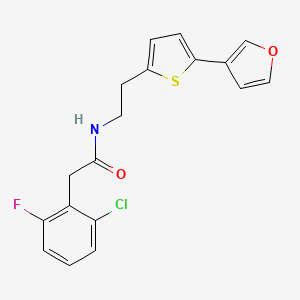![molecular formula C18H21N5O2S B2408474 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide CAS No. 868219-44-7](/img/structure/B2408474.png)
1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their diverse biological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of thiosemicarbazides with α-haloketones . The specific synthesis pathway for “1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide” is not available in the literature I have access to.Molecular Structure Analysis
1,2,4-Triazoles have a planar molecular structure with two tautomeric forms. The 1H-1,2,4-triazole form is more stable than the 4H-1,2,4-triazole form .科学的研究の応用
Antimicrobial Activity
- Synthesis and Pharmacological Evaluation : A study presented the synthesis of various thiazolo-[1,2,4]triazolo[1,5-a]pyridine derivatives, including compounds similar to the one , and evaluated their antibacterial and antifungal activity. These compounds showed significant biological activity against microorganisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016).
Inotropic Effects
- Inotropic Evaluation : Another research synthesized derivatives of 1,2,4-triazolo[4,3-a]quinolin-7-yl piperidine-4-carboxamides, assessing their positive inotropic activity. These compounds were found to enhance stroke volume in isolated rabbit-heart preparations, indicating potential cardiovascular applications (Liu et al., 2009).
Novel Synthesis Methods
- Microwave-Assisted Synthesis : Research into the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using both conventional and microwave techniques includes compounds structurally similar to the query compound. These methods offered higher yields in shorter times than conventional methods (Youssef, Azab, & Youssef, 2012).
Soluble Epoxide Hydrolase Inhibition
- Discovery of Inhibitors : A study identified 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, essential for high potency and P450 selectivity. This research highlights the compound's potential role in various disease models (Thalji et al., 2013).
Antitumor and Antimicrobial Activities
- Building Blocks for Synthesis : Enaminones, used as building blocks for synthesizing pyrazoles with antitumor and antimicrobial activities, include compounds structurally related to the query compound. Some synthesized compounds exhibited effects comparable to standard drugs against certain cancer cell lines (Riyadh, 2011).
5-HT2 Antagonist Activity
- Bicyclic Derivatives Evaluation : Research into bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives assessed their 5-HT2 and alpha 1 receptor antagonist activity. These findings indicate the potential therapeutic applications in neuropsychiatric disorders (Watanabe et al., 1992).
作用機序
Target of Action
The compound 1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide is a derivative of thiazole and triazole . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Mode of Action
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of the compound with its targets would likely result in changes to these biological activities.
Biochemical Pathways
Thiazole derivatives have been found to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The presence of the thiazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of the compound, such as its solubility and lipophilicity, may be influenced by environmental factors such as ph and temperature .
Safety and Hazards
While some 1,2,4-triazoles are used in medicine and are generally safe under prescribed conditions, others can have adverse effects such as hepatotoxicity and hormonal problems . The safety and hazards of “1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide” are not available in the literature I have access to.
将来の方向性
特性
IUPAC Name |
1-[(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-11-2-4-12(5-3-11)14(22-8-6-13(7-9-22)16(19)24)15-17(25)23-18(26-15)20-10-21-23/h2-5,10,13-14,25H,6-9H2,1H3,(H2,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHAWSQZEAIBON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)

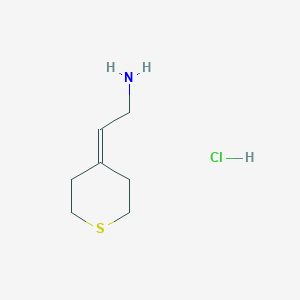
![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)
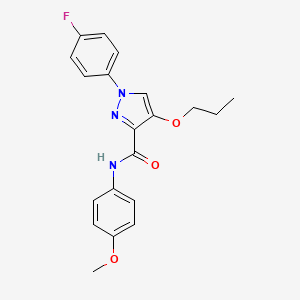
![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)
![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-mesitylbutanamide](/img/structure/B2408403.png)
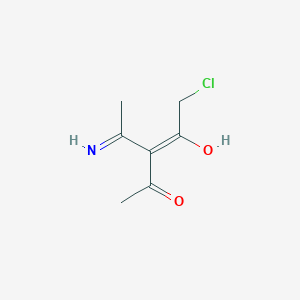
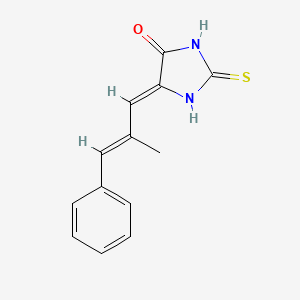
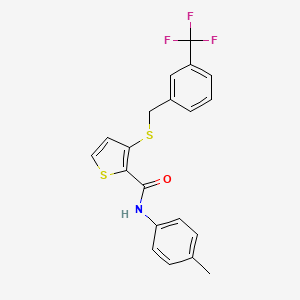
![1-[1-Benzylbenzimidazol-2-yl]propan-1-ol](/img/structure/B2408411.png)
![2-(4-acetamidophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2408412.png)
